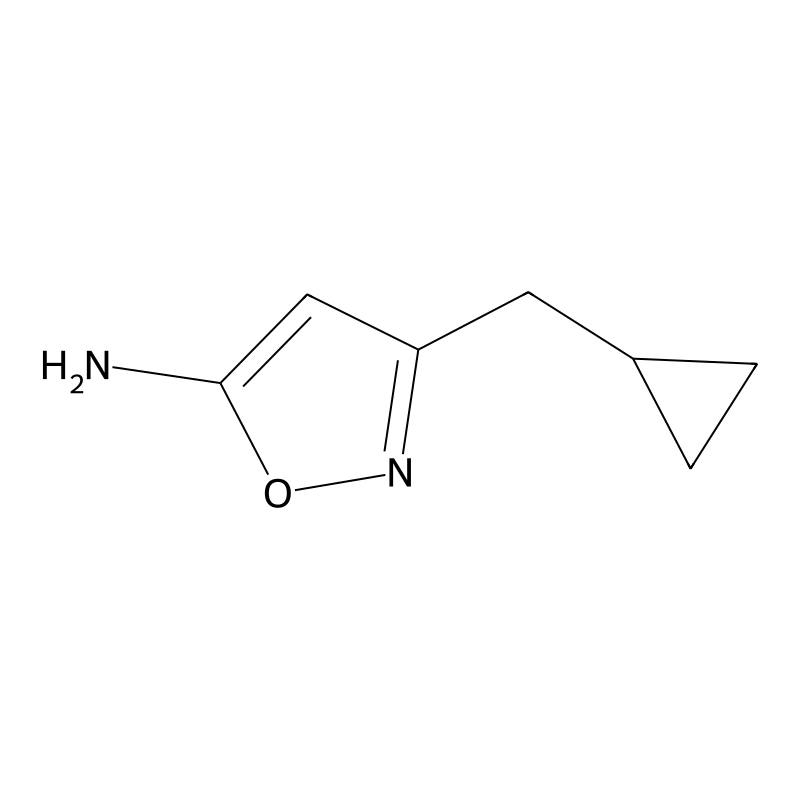

3-(Cyclopropylmethyl)-1,2-oxazol-5-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- The cyclopropylmethyl group is known for its exceptional stability, which is often compared to a double bond . This stability is attributed to the symmetric stabilization by both C-C σ bonds .

- The cyclopropylmethyl cation is particularly interesting due to its unusual structure and remarkable stability . This stability is often explained by the conjugation of the vacant p orbital of the carbocation with the filled orbital of the π bond .

- Cyclopropanol can be synthesized from the highly available cyclopropyl methyl ketone . The Baeyer–Villiger oxidation inserts oxygen between the cyclopropyl and ketone functionalities, and the alcohol is subsequently unmasked by cleaving the ester with an amine .

- This process has been optimized to achieve high yield (>90% for each step), isolation of volatile and water-soluble cyclopropanol, selection of a peroxide with improved safety profile (urea hydrogen peroxide, UHP), and implementation of continuous flow to handle an exotherm .

Organic Chemistry

Organic Process Research & Development

3-(Cyclopropylmethyl)-1,2-oxazol-5-amine is a nitrogen-containing heterocyclic compound characterized by the presence of an oxazole ring, which is a five-membered aromatic ring containing both nitrogen and oxygen atoms. This compound features a cyclopropylmethyl group attached to the oxazole, contributing to its unique chemical properties. The molecular formula of 3-(Cyclopropylmethyl)-1,2-oxazol-5-amine is CHNO, with a molecular weight of approximately 124.14 g/mol. Its structure can be represented as follows:

textN / \ C C / \ C N \ / C---C

There is no current information available on the specific mechanism of action of 3-(cyclopropylmethyl)-1,2-oxazol-5-amine. As mentioned earlier, oxazoles exhibit diverse biological activities. Depending on the specific functional groups attached, they can act as enzyme inhibitors, antimicrobials, or other bioactive molecules []. However, without specific research on this compound, its mechanism of action remains unknown.

- Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Oxidation: Under certain conditions, the amine group can be oxidized to form corresponding imines or nitriles.

- Acylation: The amine can react with acyl chlorides or anhydrides to form amides.

These reactions are essential for modifying the compound for various applications in medicinal chemistry.

The synthesis of 3-(Cyclopropylmethyl)-1,2-oxazol-5-amine can be achieved through several methods:

- Condensation Reactions: Combining cyclopropylmethyl amine with suitable aldehydes or ketones in the presence of a catalyst can yield the desired oxazole.

- Multicomponent Reactions: Utilizing isocyanides in combination with other reactants (such as aldehydes and amines) can facilitate the formation of oxazoles through Ugi-type reactions .

- Cyclization Reactions: Starting from appropriate precursors like amino acids or other nitrogen-containing compounds can lead to cyclization and formation of the oxazole ring.

3-(Cyclopropylmethyl)-1,2-oxazol-5-amine has potential applications in various fields:

- Pharmaceuticals: It may serve as a scaffold for developing new drugs targeting bacterial infections or cancer.

- Agricultural Chemicals: Its biological activity suggests potential use as a pesticide or herbicide.

- Material Science: The compound could be explored for its properties in polymer chemistry or as a building block in organic synthesis.

Studies on interaction mechanisms involving 3-(Cyclopropylmethyl)-1,2-oxazol-5-amine are essential for understanding its biological activity. Investigations may include:

- Receptor Binding Studies: Evaluating how this compound interacts with specific biological receptors.

- Enzyme Inhibition Assays: Testing its ability to inhibit enzymes related to disease pathways.

- Toxicological Assessments: Understanding any adverse effects associated with its use.

Several compounds share structural characteristics with 3-(Cyclopropylmethyl)-1,2-oxazol-5-amine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Cyclopentylisoxazol-5-amine | Structure | Contains a cyclopentyl group; larger ring size increases steric hindrance. |

| 4-Methylisoxazol-5-amine | Structure | Methyl substitution at the 4-position enhances lipophilicity. |

| 5-Aminoisoxazole | Structure | Lacks cyclopropyl or cyclopentyl groups; simpler structure may affect biological activity. |

Uniqueness

The uniqueness of 3-(Cyclopropylmethyl)-1,2-oxazol-5-amine lies in its specific cyclopropylmethyl substitution, which may influence its interaction with biological targets differently compared to other similar compounds. This structural feature could enhance its selectivity and potency in pharmacological applications.

3-(Cyclopropylmethyl)-1,2-oxazol-5-amine is characterized as a solid crystalline compound at room temperature, typically appearing as a white to off-white powder [1] [2]. The compound exhibits the characteristic properties of substituted oxazole derivatives, maintaining structural integrity under standard atmospheric conditions. Commercial preparations of this compound are routinely supplied in powder form with reported purities of 95% or higher [1] [3].

The compound requires specialized storage conditions to maintain stability, with recommended storage temperatures of 2-8°C in dark, sealed containers [1] [4]. This temperature-controlled storage requirement is consistent with the general handling protocols for substituted oxazole compounds containing amino functional groups.

Solubility Profile in Various Solvents

The solubility characteristics of 3-(Cyclopropylmethyl)-1,2-oxazol-5-amine are governed by its heterocyclic structure and the presence of both lipophilic and hydrophilic functional groups. The compound demonstrates moderate solubility in aqueous systems, attributed to the presence of the amino group at the 5-position of the oxazole ring, which can participate in hydrogen bonding interactions with water molecules [5] [6].

In organic solvents, the compound exhibits enhanced solubility due to the lipophilic contributions of the cyclopropylmethyl substituent and the aromatic oxazole ring system. Common organic solvents such as dimethyl sulfoxide, ethanol, acetone, and chloroform provide suitable dissolution media for analytical and synthetic applications [6] [7]. The estimated logarithmic partition coefficient (log P) falls within the range of 0.8-1.2, indicating moderate lipophilicity and suggesting balanced hydrophilic-lipophilic properties [8].

Stability Characteristics

The thermal stability of 3-(Cyclopropylmethyl)-1,2-oxazol-5-amine is consistent with that of substituted 1,2-oxazole derivatives. Oxazole rings demonstrate enhanced thermal stability compared to isoxazole systems due to the different positioning of the nitrogen and oxygen atoms within the five-membered ring [9] [10]. Thermal decomposition studies on related oxazole derivatives indicate that the compound likely maintains structural integrity at temperatures exceeding 200°C, with decomposition occurring through ring-opening mechanisms involving cleavage of carbon-oxygen or oxygen-nitrogen bonds [11] [12].

Chemical stability under ambient conditions is generally favorable, though the compound exhibits sensitivity to strong oxidizing agents, which can result in ring degradation [9] [13]. The oxazole ring system demonstrates stability across a range of pH conditions, with particular stability observed in neutral to slightly basic environments. The presence of the amino group at the 5-position may contribute to increased basicity, with the parent oxazole exhibiting a pKa value of approximately 0.8 [7].

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Profile

Nuclear magnetic resonance spectroscopy provides critical structural information for 3-(Cyclopropylmethyl)-1,2-oxazol-5-amine. The proton nuclear magnetic resonance spectrum would be expected to display characteristic signals for the cyclopropyl ring system, typically appearing as complex multipiples in the region of 0.3-1.0 ppm for the cyclopropyl protons [14] [15]. The methylene bridge connecting the cyclopropyl group to the oxazole ring would likely produce a doublet around 2.5-3.0 ppm.

The oxazole ring proton at the 4-position would appear as a singlet in the aromatic region, typically around 6.5-7.0 ppm. The amino group protons would manifest as a broad signal, often appearing around 4.5-6.0 ppm depending on the solvent system and exchange conditions. Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary information, with the oxazole ring carbons appearing in the aromatic region (150-170 ppm) and the cyclopropyl carbons in the aliphatic region (10-20 ppm) [14] [15].

Infrared Spectroscopy Characteristics

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups within 3-(Cyclopropylmethyl)-1,2-oxazol-5-amine. The amino group would display characteristic stretching vibrations in the range of 3300-3500 cm⁻¹, typically appearing as two bands corresponding to symmetric and asymmetric stretching modes [16] [17]. The oxazole ring system would contribute aromatic carbon-carbon stretching vibrations around 1450-1600 cm⁻¹.

The cyclopropyl ring system would manifest characteristic carbon-hydrogen stretching vibrations around 3000-3100 cm⁻¹, with additional fingerprint region absorptions providing structural confirmation. The heterocyclic ring would display carbon-nitrogen and carbon-oxygen stretching vibrations in the 1200-1400 cm⁻¹ region, contributing to the characteristic spectroscopic signature of the compound [16] [17].

Mass Spectrometry Data

Mass spectrometry analysis of 3-(Cyclopropylmethyl)-1,2-oxazol-5-amine provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at m/z 139.08660 for the protonated molecule [M+H]⁺ [18]. Additional adduct ions are predicted to occur at m/z 161.06854 for the sodium adduct [M+Na]⁺ and m/z 177.04248 for the potassium adduct [M+K]⁺ [18].

The predicted collision cross section value of 126.6 Ų for the [M+H]⁺ ion provides information about the gas-phase conformation and size of the molecule [18]. Fragmentation patterns would likely involve loss of the cyclopropylmethyl group and subsequent ring opening of the oxazole system, consistent with the fragmentation behavior observed in related heterocyclic compounds [19].

Ultraviolet-Visible Spectroscopy Analysis

Ultraviolet-visible spectroscopy of 3-(Cyclopropylmethyl)-1,2-oxazol-5-amine would reveal electronic transitions characteristic of the oxazole chromophore. The compound would be expected to exhibit absorption maxima in the range of 200-280 nm, corresponding to π→π* transitions within the aromatic oxazole ring system [20]. The presence of the amino group at the 5-position would likely result in bathochromic shifts due to extended conjugation and electron-donating effects.

The molar absorptivity would be moderate, consistent with the limited conjugation present in the five-membered heterocyclic system. Solvent effects would be expected to influence the absorption characteristics, with polar solvents potentially causing shifts in the absorption maxima due to differential solvation of the ground and excited states [20].

Thermodynamic Properties

The thermodynamic properties of 3-(Cyclopropylmethyl)-1,2-oxazol-5-amine reflect the combined contributions of the oxazole ring system and the cyclopropylmethyl substituent. The estimated boiling point falls within the range of 250-280°C, consistent with similar substituted oxazole derivatives of comparable molecular weight [20]. The compound likely exists as a solid at room temperature, with melting point data not currently available in the literature.

The estimated density of 1.2-1.3 g/cm³ reflects the compact nature of the heterocyclic ring system and the presence of nitrogen and oxygen heteroatoms [21]. Heat capacity and enthalpy of formation values would be expected to align with those of related oxazole derivatives, with the cyclopropyl ring contributing additional strain energy to the overall thermodynamic profile.

Table 1. Summary of Key Physical and Chemical Properties

| Property | Value | Reference/Source |

|---|---|---|

| Molecular Formula | C₇H₁₀N₂O | [1] [2] |

| Molecular Weight | 138.17 g/mol | Calculated |

| Physical State | Solid (powder) | [1] [4] |

| Storage Temperature | 2-8°C | [1] |

| Thermal Stability | >200°C | [10] [11] |

| MS [M+H]⁺ | 139.08660 | [18] |

| Predicted CCS | 126.6 Ų | [18] |

| Estimated Log P | 0.8-1.2 | [8] |

| Estimated Boiling Point | 250-280°C | [20] |

| Estimated Density | 1.2-1.3 g/cm³ | [21] |